molecular formula C8H12O2 B8685949 2,3,3a,6,7,7a-Hexahydro-1-benzofuran-2-ol CAS No. 43087-49-6

2,3,3a,6,7,7a-Hexahydro-1-benzofuran-2-ol

Cat. No. B8685949
Key on ui cas rn: 43087-49-6
M. Wt: 140.18 g/mol
InChI Key: LSWTTYBLTMRSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04206127

Procedure details

A solution of 13.8 g of 7-oxabicyclo[4.3.0]non-2-en-8-one, prepared by following the procedures of E. J. Corey and T. Ravindranathan, Tetrahedron Letters, 4753 (1971), in 100 ml of dry methylene chloride (passed through Woelm activity grade I alumina prior to use) was stirred at -78° C. under argon as 19.0 ml (107 mmol) of diisobutylaluminum hydride was added dropwise over 0.5 hour. After 3 hours at -78° C. the reaction mixture was quenched at -78° C. by the slow addition of several ml of 10% aqueous hydrochloric acid. The resultant mixture was then stirred in an ice-water bath as 100 ml of 10% hydrochloric acid was added dropwise. The layers which formed were separated and the aqueous phase was extracted twice more with methylene chloride. The combined methylene chloride extracts were washed with brine and then with saturated aqueous sodium bicarbonate. The washed extract was dried (Na2SO4) and evaporated in vacuo to yield 12.3 g of 7-oxabicyclo[4.3.0]non-2-en-8-ol: ir (CHCl3) 14.3, 13.7, 10.87, 9.90, 9.61, 9.27, 6.90, 3.40, and 2.78 to 3.13μ (broad); nmr δ 1.0-3.0 (m, 7H), 4.0-4.8 (m, 2H) and 5.2-6.0 (m, 3H).
Name
7-oxabicyclo[4.3.0]non-2-en-8-one
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:9][C:8](=[O:10])[O:7][CH:6]1[CH2:5][CH2:4][CH:3]=[CH:2]2.[H-].C([Al+]CC(C)C)C(C)C.Cl>C(Cl)Cl>[CH:1]12[CH2:9][CH:8]([OH:10])[O:7][CH:6]1[CH2:5][CH2:4][CH:3]=[CH:2]2 |f:1.2|

Inputs

Step One
Name
7-oxabicyclo[4.3.0]non-2-en-8-one
Quantity
13.8 g
Type
reactant
Smiles
C12C=CCCC2OC(C1)=O
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 0.5 hour
Duration
0.5 h
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The layers which formed
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice more with methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride extracts were washed with brine
EXTRACTION
Type
EXTRACTION
Details
The washed extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C12C=CCCC2OC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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